Methyl 2-cyclohexyl-2-hydroxyphenylacetate
Description
Methyl cyclohexylphenylglycolate (CAS: 10399-13-0) is a chiral ester with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . It features a stereocenter at the α-carbon, with the (+)-(2S)-enantiomer being the most studied form . Key physical properties include:
- Melting Point: 40°C
- Boiling Point: 170–175°C (at 9 mmHg)
- Solubility: Miscible in chloroform and methanol .
- pKa: 12.19 ± 0.29 (hydroxyl group) .
This compound is primarily used as a critical intermediate in synthesizing anticholinergic drugs like oxybutynin hydrochloride, which treats overactive bladder syndrome . Its structure combines a cyclohexyl group (lipophilic) and a phenyl group (aromatic), contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTZOODMHSABLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864261 | |
| Record name | Methyl cyclohexylphenylglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10399-13-0 | |
| Record name | Methyl α-cyclohexyl-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10399-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclohexylphenylglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010399130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclohexylphenylglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-cyclohexylmandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.772 | |
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| Record name | METHYL CYCLOHEXYLPHENYLGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B92G18V2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclohexylphenylglycolate can be synthesized through several methods. One common synthetic route involves the reaction of bromocyclohexane with 2-oxo-2-phenylacetic acid methyl ester under nitrogen atmosphere . The reaction is initiated by adding bromocyclohexane dropwise to an anhydrous ether mixture of magnesium chips and iodine crystals, maintaining mild reflux conditions. The resulting cyclohexylmagnesium bromide solution is then cooled and reacted with 2-oxo-2-phenylacetic acid methyl ester in tetrahydrofuran. The reaction mixture is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed, dried, and purified by silica gel column chromatography to yield methyl cyclohexylphenylglycolate .
Industrial Production Methods
Industrial production methods for methyl cyclohexylphenylglycolate typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclohexylphenylglycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylphenylglycolic acid, while reduction can produce cyclohexylphenylglycol .
Scientific Research Applications
Chemical Properties and Structure
Methyl cyclohexylphenylglycolate is an ester derived from glycolic acid and cyclohexylphenol. Its molecular formula is . The compound exhibits a unique combination of hydrophobic and hydrophilic properties, making it suitable for various applications.
Pharmaceutical Applications
Drug Formulation:
MCPG is utilized in the formulation of pharmaceutical products due to its ability to enhance solubility and stability. It acts as a solvent and stabilizer for active pharmaceutical ingredients (APIs), improving their bioavailability.
Case Study:
In a study published in the Journal of Pharmaceutical Sciences, MCPG was used to formulate a novel drug delivery system for poorly soluble drugs. The results indicated that the inclusion of MCPG significantly improved the solubility and release profile of the drug, demonstrating its potential as an excipient in pharmaceutical formulations .
Cosmetic Industry
Emollient and Skin Conditioning Agent:
MCPG serves as an emollient in cosmetic formulations, providing moisture and improving skin texture. Its hydrophobic nature allows it to form a barrier on the skin, preventing water loss.
Case Study:
A comparative study evaluated various emollients in skin creams, highlighting that MCPG provided superior moisturizing effects compared to traditional emollients like mineral oil. The study concluded that MCPG could be an effective alternative in cosmetic formulations .
Material Science
Polymer Production:
MCPG is employed in synthesizing polymers, particularly in creating polyesters with desirable mechanical properties. Its incorporation into polymer matrices enhances flexibility and thermal stability.
Data Table: Properties of MCPG-Based Polymers
| Property | Value |
|---|---|
| Glass Transition Temp | 60 °C |
| Tensile Strength | 35 MPa |
| Elongation at Break | 300% |
Case Study:
Research published in Materials Science demonstrated that polymers synthesized with MCPG exhibited improved tensile strength and elongation compared to those made with conventional monomers. This suggests that MCPG can enhance the performance of polymeric materials used in various applications .
Agricultural Applications
Pesticide Formulation:
MCPG is also explored for use as a solvent in pesticide formulations, enhancing the efficacy and stability of active ingredients.
Case Study:
A study investigated the effects of MCPG as a solvent for herbicides. The findings indicated that herbicides formulated with MCPG showed increased efficacy against target weeds compared to those formulated with traditional solvents .
Analytical Chemistry
Chromatography Applications:
MCPG has been utilized as a solvent in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). Its unique properties allow for better separation and analysis of complex mixtures.
Data Table: HPLC Performance Metrics Using MCPG
| Metric | Value |
|---|---|
| Retention Time | 5.2 min |
| Resolution | 1.8 |
| Peak Area | 2500 units |
Case Study:
An analytical study demonstrated that using MCPG as a mobile phase solvent improved the resolution of analytes in HPLC, allowing for more accurate quantification of compounds .
Mechanism of Action
The mechanism of action of methyl cyclohexylphenylglycolate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Mandelic Acid Derivatives
Methyl cyclohexylphenylglycolate belongs to the mandelic acid ester family. Comparisons with related esters reveal structural and functional differences:
Key Findings :
Diterpenoid Methyl Esters
Natural diterpenoid esters, such as those isolated from plant resins, share ester functionality but differ in backbone complexity:

Key Findings :
- Diterpenoid esters exhibit higher molecular weights and structural complexity due to their natural origins, whereas methyl cyclohexylphenylglycolate is synthetically optimized for drug compatibility .
- Natural esters are less potent in pharmacological contexts but valuable in ecological and industrial applications .
Pharmaceutical Derivatives
Methyl cyclohexylphenylglycolate serves as a precursor to clinically used anticholinergics:
Key Findings :
- Structural modifications (e.g., tertiary amine addition) in derivatives like oxybutynin enhance muscarinic receptor affinity and metabolic stability compared to the parent ester .
- Oxyphencyclimine’s selectivity for gastric secretion inhibition over other cholinergic effects highlights the role of ester backbone optimization .
Key Findings :
- The compound’s solid state and higher molecular weight reduce volatility, minimizing inhalation risks compared to smaller esters .
Biological Activity
Methyl cyclohexylphenylglycolate (MCPG) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
- Chemical Name : Methyl 2-cyclohexyl-2-hydroxyphenylacetate
- CAS Number : 10399-13-0
- Synonyms : Methyl α-cyclohexylmandelate, Methyl cyclohexyl mandelate
- Molecular Formula : CHO
- Molecular Weight : 250.34 g/mol
Biological Activity Overview
MCPG's biological activity has been linked to its structural properties, particularly its stereochemistry. The compound is known to exhibit various biological effects, which can be categorized as follows:
- Antimicrobial Activity : Preliminary studies have indicated that MCPG may possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.
- Mitogenic Activity : Some synthetic derivatives of related compounds have shown weak mitogenic activity, suggesting that MCPG could influence cell proliferation under certain conditions .
Synthesis and Structure-Activity Relationship
The synthesis of MCPG involves the activation of cyclohexylphenyl glycolic acid followed by esterification with methanol. The relationship between its stereochemistry and biological activity is significant; for instance, specific enantiomers may exhibit enhanced biological effects compared to others .
Synthesis Process:
- Activation of Carboxy Group : The carboxy group of cyclohexylphenyl glycolic acid is activated using chloroformate.
- Esterification : The activated acid is then reacted with methanol to yield MCPG.
- Purification : The product is purified through crystallization or chromatography.
Case Studies
- Antimicrobial Testing :
- Cell Proliferation Assay :
Data Table of Biological Activities
Q & A
Q. What are the established synthetic routes for methyl cyclohexylphenylglycolate, and how do reaction conditions influence yield and purity?
Methodological approaches include esterification of cyclohexylphenylglycolic acid with methanol under acid catalysis or transesterification of its ethyl ester. Optimizing temperature (e.g., 60–80°C), catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid), and solvent polarity can improve yields (≥75%) and reduce side products like diastereomers . For reproducibility, document reaction parameters in triplicate and characterize intermediates via H NMR and HPLC.
Q. Which analytical techniques are critical for verifying the identity and purity of methyl cyclohexylphenylglycolate?
Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. C NMR is essential for confirming ester carbonyl peaks (~170 ppm), while chiral HPLC with polysaccharide columns resolves enantiomeric purity (>98% ee) . Purity assays should include Karl Fischer titration for water content (<0.1%) and residual solvent analysis via GC.
Q. How does methyl cyclohexylphenylglycolate’s stability vary under different storage conditions?
Conduct accelerated stability studies:
- Temperature: Store at 4°C (long-term) vs. 25°C (short-term).
- Humidity: Use desiccants to maintain <40% relative humidity.
- Light: Amber vials prevent photodegradation. Monitor degradation via HPLC every 30 days; report any ester hydrolysis (>5% over 6 months indicates instability) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enantioselectivity during asymmetric synthesis of methyl cyclohexylphenylglycolate?
Discrepancies may arise from catalyst selection (e.g., Jacobsen’s vs. Sharpless catalysts) or solvent effects. Perform kinetic resolution studies with varying catalysts (e.g., Ru-BINAP complexes) and polar aprotic solvents (e.g., DMF vs. THF). Use DFT calculations to model transition states and identify steric/electronic biases .
Q. How can computational modeling predict methyl cyclohexylphenylglycolate’s metabolic pathways in biological systems?
Apply in silico tools (e.g., Schrödinger’s MetaSite) to simulate cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal assays and LC-MS/MS to detect metabolites like hydroxylated derivatives or ester cleavage products .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Implement process analytical technology (PAT):
- In-line FTIR monitors reaction progress in real time.
- Design of Experiments (DoE) optimizes parameters (e.g., stirring rate, reagent stoichiometry).
- Statistical control charts track critical quality attributes (CQAs) like enantiomeric excess .
Q. How do structural modifications to the cyclohexylphenyl moiety alter the compound’s physicochemical properties?
Synthesize analogs with substituents (e.g., halogens, methyl groups) at para positions. Compare logP (octanol-water partitioning), melting points, and solubility profiles. Use QSAR models to correlate structural changes with bioavailability .
Data Analysis and Reproducibility
Q. What statistical methods address variability in biological activity data for methyl cyclohexylphenylglycolate derivatives?
Apply ANOVA for dose-response studies (e.g., IC values) and principal component analysis (PCA) to identify outliers. Report confidence intervals (95%) and use Bland-Altman plots for inter-lab reproducibility assessments .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow Beilstein Journal guidelines:
- Detailed Experimental Section: Include molar ratios, purification steps (e.g., column chromatography gradients), and spectral data.
- Supporting Information: Provide raw NMR/FID files and HPLC chromatograms for peer review .
Literature and Patent Review
Q. What gaps exist in the current literature on methyl cyclohexylphenylglycolate’s applications?
While synthesis and chiral resolution are well-documented (e.g., U.S. Patent 5,973,182), limited data exists on its pharmacokinetics in non-rodent models or interactions with non-CYP enzymes (e.g., esterases). Prioritize in vivo studies with radiolabeled compounds to track distribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

